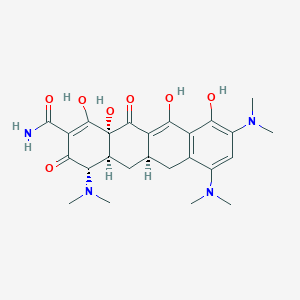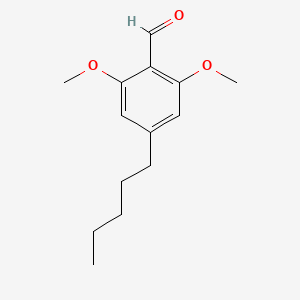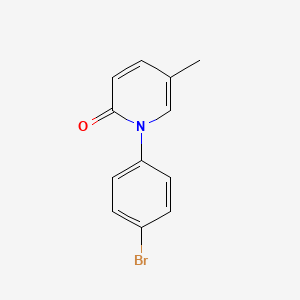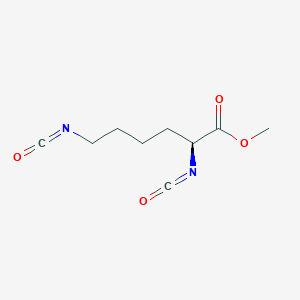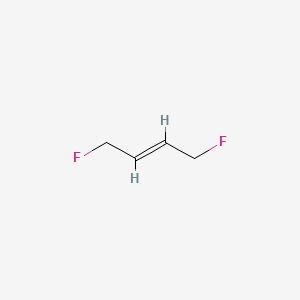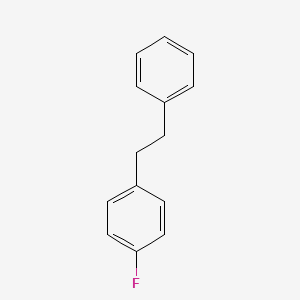
cis-2,3-Dimethyl-2-butene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2,3-Dimethyl-2-butene-1,4-diol: is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethyl-2-butene-1,4-diol typically involves the hydrogenation of 2,3-dimethyl-1,3-butadiene in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the selective formation of the cis-isomer.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-2,3-Dimethyl-2-butene-1,4-diol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-2,3-Dimethyl-2-butene-1,4-diol is used as a building block in organic synthesis. It can be employed in the preparation of complex molecules and polymers.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving diols.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of cis-2,3-Dimethyl-2-butene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
cis-2-Butene-1,4-diol: Similar in structure but lacks the methyl groups.
trans-2,3-Dimethyl-2-butene-1,4-diol: The trans-isomer of the compound.
2,3-Dimethyl-1,4-butanediol: A saturated analog of the compound.
Uniqueness: cis-2,3-Dimethyl-2-butene-1,4-diol is unique due to its specific cis-configuration and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specialized applications where specific structural attributes are required.
Eigenschaften
Molekularformel |
C6H12O2 |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(Z)-2,3-dimethylbut-2-ene-1,4-diol |
InChI |
InChI=1S/C6H12O2/c1-5(3-7)6(2)4-8/h7-8H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
LHWNRQDQUXQQPG-WAYWQWQTSA-N |
Isomerische SMILES |
C/C(=C(\C)/CO)/CO |
Kanonische SMILES |
CC(=C(C)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide](/img/structure/B13418374.png)
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, potassium salt](/img/structure/B13418379.png)


![(1R,5R,6S,13S,21R)-5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B13418402.png)
![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
